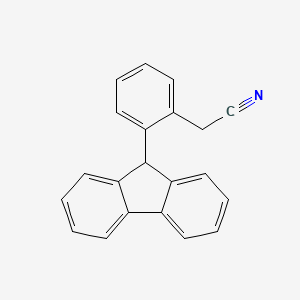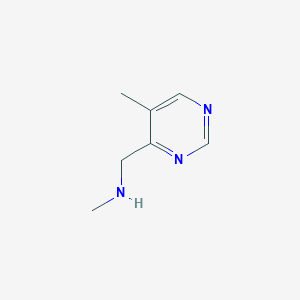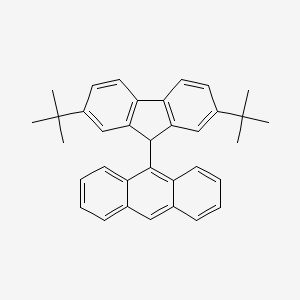
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of two tert-butyl groups attached to the fluorene moiety, which is further connected to an anthracene unit. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene typically involves the following steps:
Preparation of 2,7-Di-tert-butylfluorene: This intermediate is synthesized by reacting fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2,7-Di-tert-butyl-9-fluorenylmethanol: The intermediate 2,7-Di-tert-butylfluorene is then reacted with formaldehyde and a reducing agent to form 2,7-Di-tert-butyl-9-fluorenylmethanol.
Coupling with Anthracene: Finally, the 2,7-Di-tert-butyl-9-fluorenylmethanol is coupled with anthracene under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene or fluorene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Wissenschaftliche Forschungsanwendungen
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence properties, making it useful in imaging applications.
Anticancer Activity: It may inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-yl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an anthracene unit.
2,7-Di-tert-butyl-9-fluorenylmethanol: Contains a hydroxyl group instead of an anthracene unit.
2,7-Di-tert-butyl-9H-fluorene-9-one: Contains a ketone group instead of an anthracene unit.
Uniqueness
The uniqueness of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene lies in its combination of the fluorenyl and anthracene moieties, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity.
Eigenschaften
Molekularformel |
C35H34 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
9-(2,7-ditert-butyl-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C35H34/c1-34(2,3)24-15-17-28-29-18-16-25(35(4,5)6)21-31(29)33(30(28)20-24)32-26-13-9-7-11-22(26)19-23-12-8-10-14-27(23)32/h7-21,33H,1-6H3 |
InChI-Schlüssel |
ZQEWXVRPCXYFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C4=C5C=CC=CC5=CC6=CC=CC=C64)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
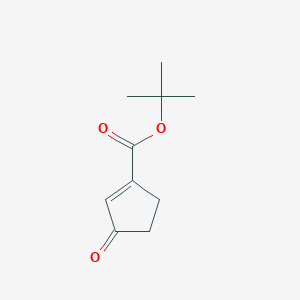

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
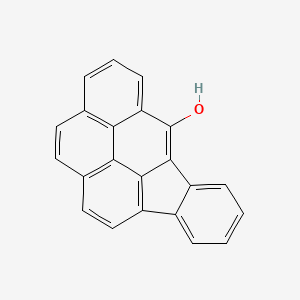
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
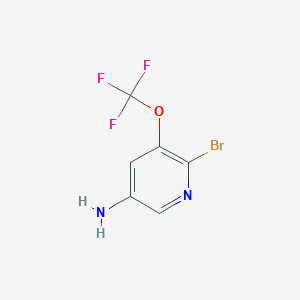
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
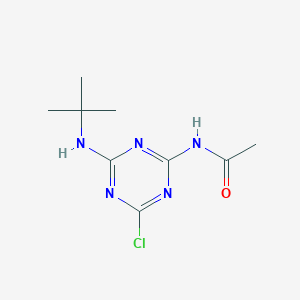
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

